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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propanoic acid

Cat. No.: B106897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the characterization of 3-(4-
Nitrophenyl)propanoic acid using 1H and 13C Nuclear Magnetic Resonance (NMR)

spectroscopy. The presented data facilitates the structural confirmation and purity assessment

of this compound, which is a valuable intermediate in the synthesis of various pharmaceuticals

and fine chemicals. This note includes comprehensive experimental procedures, tabulated

spectral data, and a graphical representation of the analytical workflow.

Introduction
3-(4-Nitrophenyl)propanoic acid is a nitro-substituted aromatic carboxylic acid. Its molecular

structure and the presence of various functional groups make NMR spectroscopy an ideal

technique for its characterization. 1H NMR provides information on the number and

connectivity of protons, while 13C NMR reveals the carbon framework of the molecule.

Accurate NMR data is crucial for researchers in organic synthesis and drug development to

verify the identity and purity of their compounds.
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The 1H and 13C NMR spectral data for 3-(4-Nitrophenyl)propanoic acid are summarized in

the tables below. The spectra were recorded in deuterated chloroform (CDCl3) with

tetramethylsilane (TMS) as the internal standard.

Table 1: 1H NMR Spectral Data of 3-(4-Nitrophenyl)propanoic acid (400 MHz, CDCl3)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 - 10.0 br s 1H -COOH

8.18 d, J = 8.7 Hz 2H Ar-H (ortho to NO2)

7.42 d, J = 8.7 Hz 2H Ar-H (meta to NO2)

3.09 t, J = 7.6 Hz 2H -CH2-Ar

2.80 t, J = 7.6 Hz 2H -CH2-COOH

Table 2: 13C NMR Spectral Data of 3-(4-Nitrophenyl)propanoic acid (100 MHz, CDCl3)

Chemical Shift (δ) ppm Assignment

178.4 -COOH

148.1 Ar-C (C-NO2)

146.8 Ar-C (C-CH2)

129.9 Ar-CH (meta to NO2)

124.0 Ar-CH (ortho to NO2)

35.0 -CH2-COOH

30.2 -CH2-Ar

Experimental Protocols
1. Sample Preparation

Weigh approximately 10-20 mg of 3-(4-Nitrophenyl)propanoic acid.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

Instrument: A 400 MHz NMR spectrometer.

1H NMR Parameters:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-32.

Acquisition Time: ~4 seconds.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 16 ppm.

13C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

Number of Scans: 1024-4096 (or more, depending on sample concentration).

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

Spectral Width: -10 to 220 ppm.

3. Data Processing

Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both 1H and 13C

spectra.

Integrate the signals in the 1H NMR spectrum.

Determine the multiplicities and coupling constants (J) from the 1H NMR spectrum.

Assign the peaks in both spectra to the corresponding atoms in the molecule.

Mandatory Visualization
The following diagram illustrates the general workflow for the NMR characterization of 3-(4-
Nitrophenyl)propanoic acid.
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[https://www.benchchem.com/product/b106897#1h-and-13c-nmr-characterization-of-3-4-
nitrophenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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